molecular formula C32H20N6O6 B5185552 N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide

N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide

Cat. No. B5185552
M. Wt: 584.5 g/mol
InChI Key: BVNNJPFJRAQGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide, also known as NQDI-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential in treating various diseases.

Mechanism of Action

N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide inhibits the activity of the protein kinase RIPK1, which plays a crucial role in inflammation and cell death. By inhibiting the activity of RIPK1, N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide can reduce inflammation and cell death, leading to its potential in treating various diseases.
Biochemical and Physiological Effects:
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and cell death in various diseases. N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to have neuroprotective effects in Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in lab experiments include its specificity and potency in inhibiting RIPK1 activity. However, the limitations of using N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the use of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in scientific research. One area of future research is the development of more potent and specific inhibitors of RIPK1 activity. Another area of future research is the investigation of the potential of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in treating other diseases such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in treating various diseases.

Synthesis Methods

The synthesis of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide involves a multi-step reaction starting from commercially available 2-hydroxy-1,4-naphthoquinone. The first step involves the reaction of 2-hydroxy-1,4-naphthoquinone with 3-nitrobenzoyl chloride to form 2-(3-nitrobenzoyl)-1,4-naphthoquinone. The second step involves the reaction of 2-(3-nitrobenzoyl)-1,4-naphthoquinone with 3-aminophenylboronic acid to form N-(3-nitrobenzoyl)-3-aminophenyl-1,4-naphthoquinone. The final step involves the reaction of N-(3-nitrobenzoyl)-3-aminophenyl-1,4-naphthoquinone with 4-aminophthalic acid to form N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide.

Scientific Research Applications

N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been extensively studied in scientific research due to its potential in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been studied in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N6O6/c39-31(35-19-7-5-9-21(15-19)37(41)42)29-23-11-1-3-13-27(23)33-17-25(29)26-18-34-28-14-4-2-12-24(28)30(26)32(40)36-20-8-6-10-22(16-20)38(43)44/h1-18H,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNJPFJRAQGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])C(=O)NC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide

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